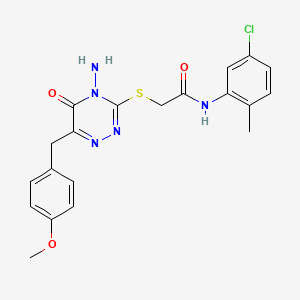

![molecular formula C20H18FN3O4S B2355137 (Z)-ethyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-47-1](/img/structure/B2355137.png)

(Z)-ethyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

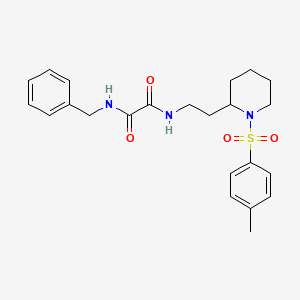

The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole ring, along with the attached groups. Techniques like NMR and MS spectral analysis could be used for structural characterization .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the different functional groups present in the molecule. For instance, the acetamido group might undergo hydrolysis, and the benzo[d]thiazole ring might participate in electrophilic substitution reactions .Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : Novel synthesis methods for related compounds involve reactions under specific conditions. For instance, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, a similar compound, is synthesized from reactions of benzothiazole and ethyl bromocyanoacetate with indole derivatives in acetone under reflux, resulting in good yields and confirmed structures through various spectroscopic methods (Nassiri & Milani, 2020).

Chemical Modification and Derivative Formation : Different derivatives of similar compounds are created through specific chemical interactions. Ethyl 2-(benzo[d]thazol-2-yl)acetate, for instance, reacts with arylidinemalononitrile derivatives or cyanoacrylate derivatives under various conditions to form multiple derivatives, all characterized by spectroscopic data (Mohamed, 2014).

Advanced Applications

Metal-Ion Sensing : Certain derivatives like fluorene-based compounds exhibit high sensitivity and selectivity to metal ions like Zn2+, demonstrated by absorption and fluorescence titration. This indicates the potential for using similar compounds in metal-ion sensing applications (Belfield et al., 2010).

Antimicrobial Activity : Synthesized benzothiazole derivatives exhibit antimicrobial activities, offering potential applications in fighting microbial resistance. This underscores the role of such compounds in developing new antimicrobial agents (Al-Talib et al., 2016).

Anticancer Potential : Benzothiazole derivatives, similar in structure, have been evaluated for their anticancer activity. Research indicates that specific substitutions on the benzothiazole scaffold can modulate antitumor properties, suggesting that similar compounds could have applications in cancer treatment (Osmaniye et al., 2018).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

ethyl 2-[6-acetamido-2-(4-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4S/c1-3-28-18(26)11-24-16-9-8-15(22-12(2)25)10-17(16)29-20(24)23-19(27)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKRGNSWNWOLSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

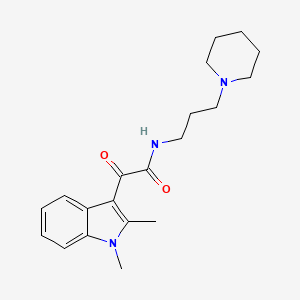

![1-(Azepan-1-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2355054.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2355056.png)

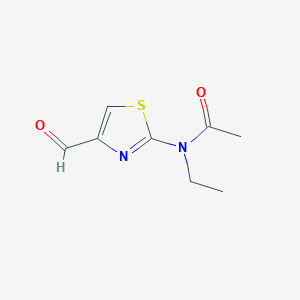

![2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2355061.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2355062.png)

![(E)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)acrylamide](/img/structure/B2355064.png)

![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2355065.png)

![7-(Furan-2-yl)-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2355067.png)

![1-Propan-2-yl-3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2355072.png)